molecular formula C12H13NO2 B1312216 Tert-butyl 3-cyanobenzoate CAS No. 383185-76-0

Tert-butyl 3-cyanobenzoate

Cat. No. B1312216
CAS RN: 383185-76-0
M. Wt: 203.24 g/mol
InChI Key: ASCIDWNCPZKTCI-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanobenzoate is a chemical compound with the molecular formula C12H13NO2. It is used in research and has been mentioned in various scientific publications .

Scientific Research Applications

Synthesis of Organic Compounds

Tert-butyl 3-cyanobenzoate: is used as a starting material in the synthesis of various organic compounds. Its cyano group can undergo transformations to form carboxylic acids, amides, and amines, which are fundamental building blocks in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, Tert-butyl 3-cyanobenzoate serves as an intermediate in the creation of pharmaceuticals. The tert-butyl ester group is often used in drug design due to its steric bulk, which can influence the biological activity of the compound .

Polymer Research

This compound finds application in polymer research. It can be involved in the development of cyclic polymers via ring-expansion RAFT (RE-RAFT) polymerization, which yields polymers with unique physical properties compared to their linear analogs .

Material Science

In material science, Tert-butyl 3-cyanobenzoate can be used to modify the properties of materials. For instance, it can be incorporated into coatings to enhance durability or into plastics to alter their flexibility and strength .

Catalysis

The cyano group of Tert-butyl 3-cyanobenzoate can act as a ligand in catalysis, potentially forming complexes with metals that can catalyze various chemical reactions, including polymerizations and oxidations .

Analytical Chemistry

As an analytical standard, Tert-butyl 3-cyanobenzoate can be used in chromatography and mass spectrometry to help identify and quantify similar compounds in complex mixtures .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of Tert-butyl 3-cyanobenzoate may be explored for the development of new pesticides or herbicides, leveraging the reactivity of the cyano group to interfere with biological processes in pests .

Environmental Science

Lastly, Tert-butyl 3-cyanobenzoate can be studied for its environmental impact, such as its biodegradability or potential to form harmful by-products during degradation, which is crucial for assessing its ecological footprint .

properties

IUPAC Name

tert-butyl 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCIDWNCPZKTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457588
Record name 3-cyano-benzoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyanobenzoate

CAS RN

383185-76-0
Record name 3-cyano-benzoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part B. To a mixture of tert-butanol (3.50 g, 47.22 mmol), pyridine (3.72 g, 46.78 mmol) and cat. DMAP in methylene chloride (15 mL) is added dropwise 3-cyanobenzoyl chloride (6.81 g, 41.07 mmol) and pyridine (3 mL) in methylene chloride (10 mL) at 0° C. The resulting mixture is stirred at room temperature for 20 h. The solvent is evaporated, and the residue is purified by flash chromatography (1:1 methylene chloride/hexanes) to afford 3-cyano-benzoic acid tert-butyl ester (6.84 g, 82.1% yield) as white solid. 1H NMR (300 MHz, CDCl3): δ 8.24 (1H, s), 8.20 (1H, dd, J=7.9, 1.2 Hz), 7.78 (1H, dd, J=6.7, 1.1 Hz), 7.52 (1H, m), 1.58 (9H, s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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